[4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride
Description
[4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride is a fluorinated cyclohexane derivative with a methoxymethyl substituent and a primary amine group. The compound’s structure features two fluorine atoms at the 4,4-positions of the cyclohexane ring, which enhance metabolic stability and modulate electronic properties. The methoxymethyl group (-CH2OCH3) contributes to its solubility profile and steric bulk, distinguishing it from simpler alkyl-substituted analogs. As a hydrochloride salt, it benefits from improved aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
[4,4-difluoro-1-(methoxymethyl)cyclohexyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2NO.ClH/c1-13-7-8(6-12)2-4-9(10,11)5-3-8;/h2-7,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYNHTKIWYRZOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC(CC1)(F)F)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride typically involves multiple steps. One common route starts with the cyclohexyl ring, which undergoes fluorination to introduce the difluoro groups. This is followed by the addition of the methoxymethyl group through a substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
[4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted cyclohexyl compounds .
Scientific Research Applications
[4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The difluoro and methoxymethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The compound’s structural analogs differ primarily in substituents on the cyclohexane ring. Key examples include:
Key Observations :
- Methoxymethyl vs.
- Pyridinylmethyl Substituent : The pyridinyl group (BM04739) adds aromatic character, which may enhance π-π interactions in biological targets but reduces flexibility .
- Methoxy vs. Methoxymethyl : The absence of a methylene spacer in the methoxy analog (CAS 1941174-37-3) limits steric effects and may alter binding kinetics .
Physicochemical Properties
- Fluorine Effects : The 4,4-difluoro configuration increases electronegativity and metabolic stability, a common feature in CNS-targeting compounds .
- Hydrochloride Salt : Improves water solubility compared to free bases, critical for in vivo applications. Dihydrochloride salts (e.g., BM04739) may offer further solubility advantages .
Biological Activity
[4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride (CAS No. 2197057-10-4) is a synthetic compound characterized by its unique molecular structure, which includes a cyclohexyl ring with difluoro and methoxymethyl substitutions. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C₉H₁₈ClF₂NO
- Molecular Weight : 227.70 g/mol
- Structure : The compound features a cyclohexyl core substituted with two fluorine atoms and a methoxymethyl group, contributing to its distinct chemical reactivity and biological interactions.
The biological activity of [4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride is hypothesized to involve interactions with various molecular targets within biological systems. The difluoro and methoxymethyl groups enhance the compound's binding affinity to specific enzymes and receptors, potentially modulating their activity. This could result in various pharmacological effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of [4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride against several pathogenic microorganisms. The compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of [4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride on various cancer cell lines. The compound demonstrated notable antiproliferative activity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical carcinoma) | 15 |
| A549 (Lung carcinoma) | 20 |
| MCF-7 (Breast carcinoma) | 25 |
The mechanism underlying its anticancer effects may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate these pathways.
Case Studies
- Study on Antimicrobial Properties : A recent publication highlighted the effectiveness of [4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride against multidrug-resistant Staphylococcus aureus. The study utilized both in vitro assays and molecular docking simulations to confirm its binding affinity to bacterial targets, suggesting a novel mechanism of action distinct from traditional antibiotics .
- Investigation of Anticancer Effects : Another research effort focused on the compound's effects on cancer cell viability. The study reported that treatment with varying concentrations led to significant reductions in cell proliferation across multiple cancer types. Flow cytometry analyses indicated that the compound promotes apoptosis in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
